N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide is a synthetic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, antibacterial, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields 5-(4-methoxyphenyl)-1,2,4-oxadiazole-2-amine, which is then acylated with 2-(2-methylphenoxy)acetyl chloride to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.
Major Products
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Amine derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)-1,2,4-oxadiazole-2-amine: A precursor in the synthesis of the target compound.
2-(2-methylphenoxy)acetyl chloride: Another precursor used in the synthesis.
Other oxadiazole derivatives: Compounds with similar structures but different substituents.
Uniqueness
N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide stands out due to its unique combination of the oxadiazole ring and the 2-(2-methylphenoxy)acetamide moiety.
Properties
Molecular Formula |
C18H17N3O4 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H17N3O4/c1-12-5-3-4-6-15(12)24-11-16(22)19-18-20-17(25-21-18)13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,21,22) |
InChI Key |
FUHQOFVKMOWRIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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